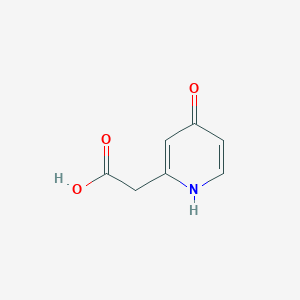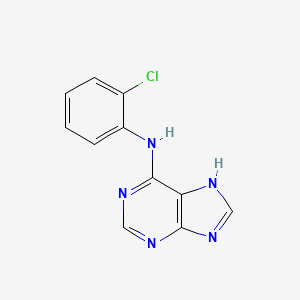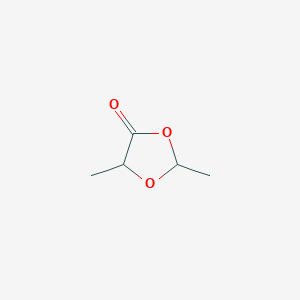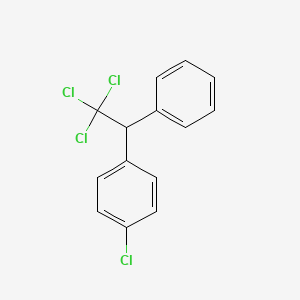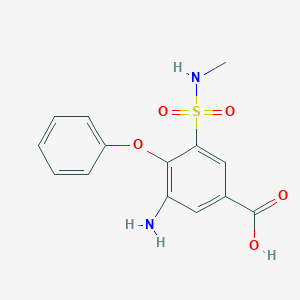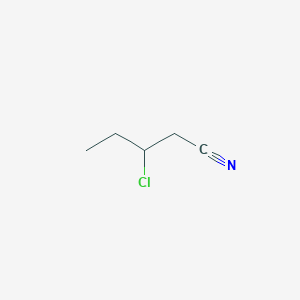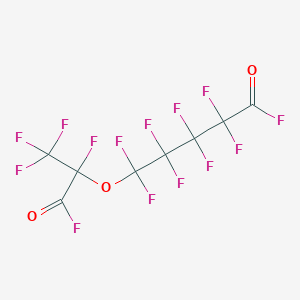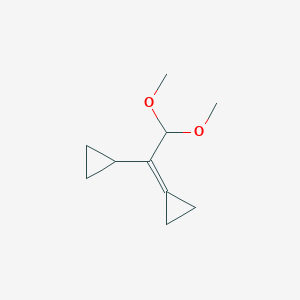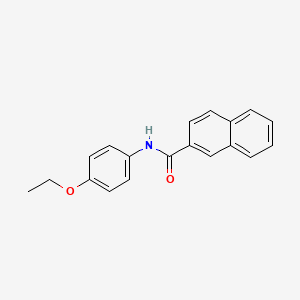
N-(4-ethoxyphenyl)naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C19H17NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an ethoxyphenyl group attached to the naphthalene ring via a carboxamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)naphthalene-2-carboxamide typically involves the reaction of 4-ethoxyaniline with naphthalene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as phosphorus trichloride (PCl3) or a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane or chlorobenzene. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the amide bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
化学反应分析
Types of Reactions
N-(4-ethoxyphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Formation of naphthylamines or naphthyl alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated naphthalene derivatives.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis (programmed cell death) . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
相似化合物的比较
Similar Compounds
- N-(2-ethoxyphenyl)naphthalene-2-carboxamide
- N-(4-bromo-3-trifluoromethylphenyl)naphthalene-2-carboxamide
- N-(3,5-bis(trifluoromethyl)phenyl)naphthalene-2-carboxamide
Uniqueness
N-(4-ethoxyphenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethoxy group at the para position of the phenyl ring enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
属性
CAS 编号 |
443672-28-4 |
|---|---|
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO2/c1-2-22-18-11-9-17(10-12-18)20-19(21)16-8-7-14-5-3-4-6-15(14)13-16/h3-13H,2H2,1H3,(H,20,21) |
InChI 键 |
FZPKXAQMHYOGIG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


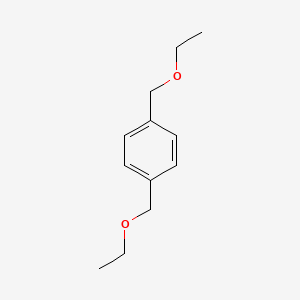
![2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1H-tetrazol-5-yl)acetamide](/img/structure/B14144527.png)
![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)
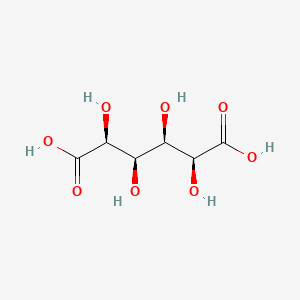
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride](/img/structure/B14144551.png)

